

AV-299 (Tivantinib) vs. c-Met Inhibitors: A Comparative Efficacy Guide

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Compound of Interest

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This guide provides a detailed comparison of the efficacy of AV-299 (tivantinib) and other prominent c-Met inhibitors for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: A Key Distinction

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a crucial signaling pathway involved in normal cellular processes like proliferation and motility.^[1] However, its aberrant activation is a known driver in the development and progression of various cancers.^{[1][2]} This has made c-Met a key target for cancer therapy.^[2]

Most c-Met inhibitors function by competing with ATP to bind to the kinase domain of the receptor, thereby blocking its activity. In contrast, tivantinib was initially identified as a non-ATP-competitive inhibitor of c-Met.^{[1][3]} However, emerging evidence suggests that tivantinib's anti-cancer effects are not solely dependent on c-Met inhibition.^{[1][4]} Studies have indicated an alternative mechanism of action involving the inhibition of microtubule polymerization.^{[1][5]} This dual activity distinguishes tivantinib from many other c-Met inhibitors.^[1] Some research suggests that tivantinib's cytotoxic activity may be independent of its ability to bind to MET.^[6]

Quantitative Efficacy Comparison

The following table summarizes the clinical efficacy of tivantinib and other selective c-Met inhibitors in various cancer types, primarily non-small cell lung cancer (NSCLC) and

hepatocellular carcinoma (HCC).

Drug	Cancer Type	Key Efficacy Metric	Result	Clinical Trial/Study
Tivantinib (AV-299)	MET-High Advanced HCC	Median Overall Survival (OS)	7.2 months (vs. 3.8 months with placebo)[7][8]	Phase II
MET-High Advanced HCC	Time to Progression (TTP)	2.7 months (vs. 1.4 months with placebo)[8]	Phase II	
Advanced HCC (MET-High)	Median OS	8.4 months (vs. 9.1 months with placebo)[9][10]	METIV-HCC (Phase III)	
Advanced HCC (MET-High)	Median Progression-Free Survival (PFS)	2.1 months (vs. 2.0 months with placebo)[9]	METIV-HCC (Phase III)	
NSCLC (High MET expression)	Overall Survival (OS)	Significant improvement (HR, 0.68)[11]	Meta-analysis	
NSCLC	Progression-Free Survival (PFS)	Significant improvement (HR, 0.73)[11]	Meta-analysis	
Capmatinib	METex14 NSCLC (Treatment-naïve)	Overall Response Rate (ORR)	68%[12][13]	GEOMETRY mono-1 (Phase II)
METex14 NSCLC (Previously treated)	Overall Response Rate (ORR)	41%[12][13]	GEOMETRY mono-1 (Phase II)	
METex14 NSCLC (Treatment-naïve)	Median Duration of Response (DOR)	12.6 months[13]	GEOMETRY mono-1 (Phase II)	

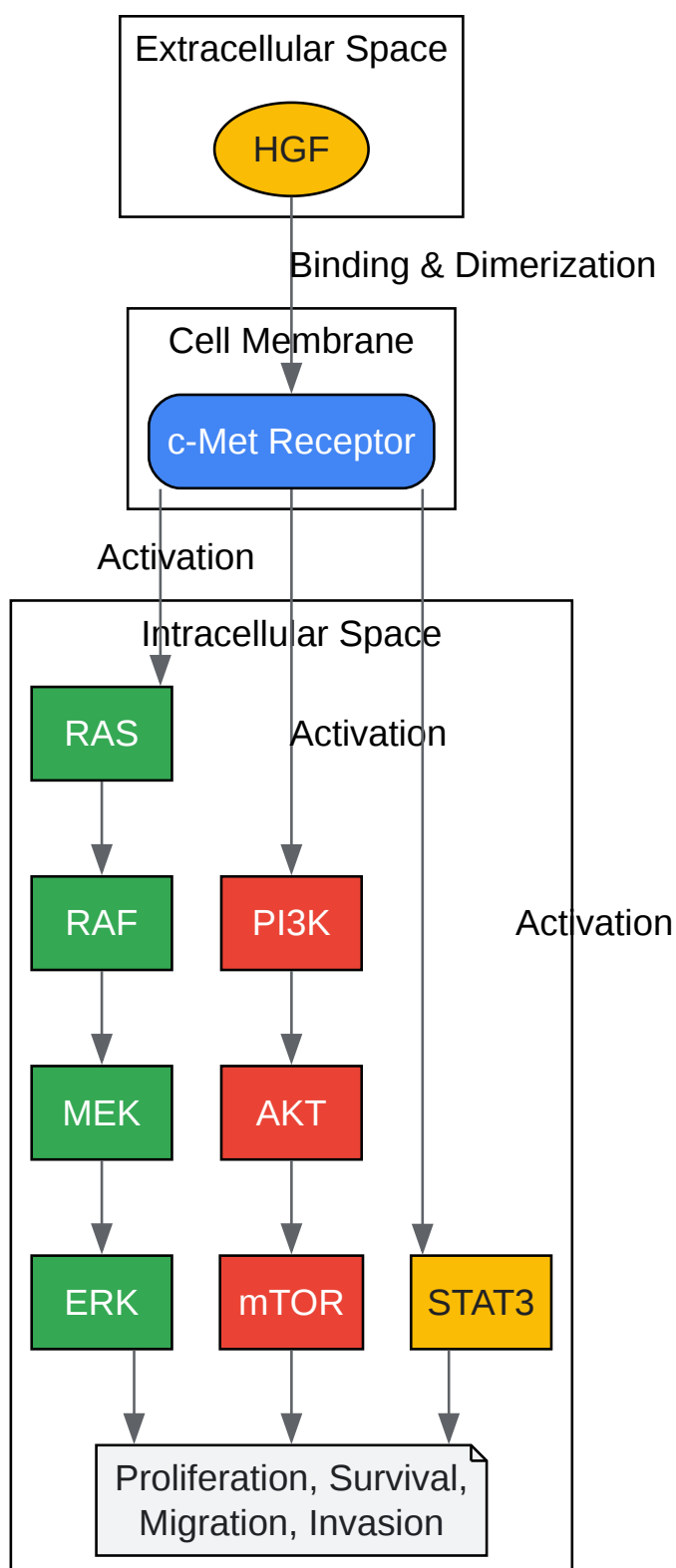
METex14 NSCLC (Previously treated)	Median Duration of Response (DOR)	9.7 months[13]	GEOMETRY mono-1 (Phase II)	
MET GCN ≥10 NSCLC (First- line)	Overall Response Rate (ORR)	40%[14]	Phase II	
MET GCN ≥10 NSCLC (Second/Third- line)	Overall Response Rate (ORR)	29%[14]	Phase II	
Tepotinib	METex14 NSCLC	Overall Response Rate (ORR)	51.4%[15]	VISION (Phase II)
METex14 NSCLC	Median Duration of Response (DOR)	18.0 months[15]	VISION (Phase II)	
METex14 NSCLC (Treatment- naïve)	Overall Response Rate (ORR)	57.3%[16]	VISION (Phase II)	
METex14 NSCLC (Previously treated)	Overall Response Rate (ORR)	45.0%[16]	VISION (Phase II)	
Crizotinib	METex14-altered NSCLC	Overall Response Rate (ORR)	32%[17]	PROFILE 1001 (Phase I)
METex14-altered NSCLC	Median Progression-Free Survival (PFS)	7.3 months[17]	PROFILE 1001 (Phase I)	

MET-deregulated NSCLC	Overall Response Rate (ORR)	27% [18]	METROS (Phase II)
MET-amplified NSCLC (High)	Partial Responses (PRs)	50% [19]	Phase I

METex14: MET exon 14 skipping mutation; GCN: Gene Copy Number; HR: Hazard Ratio.

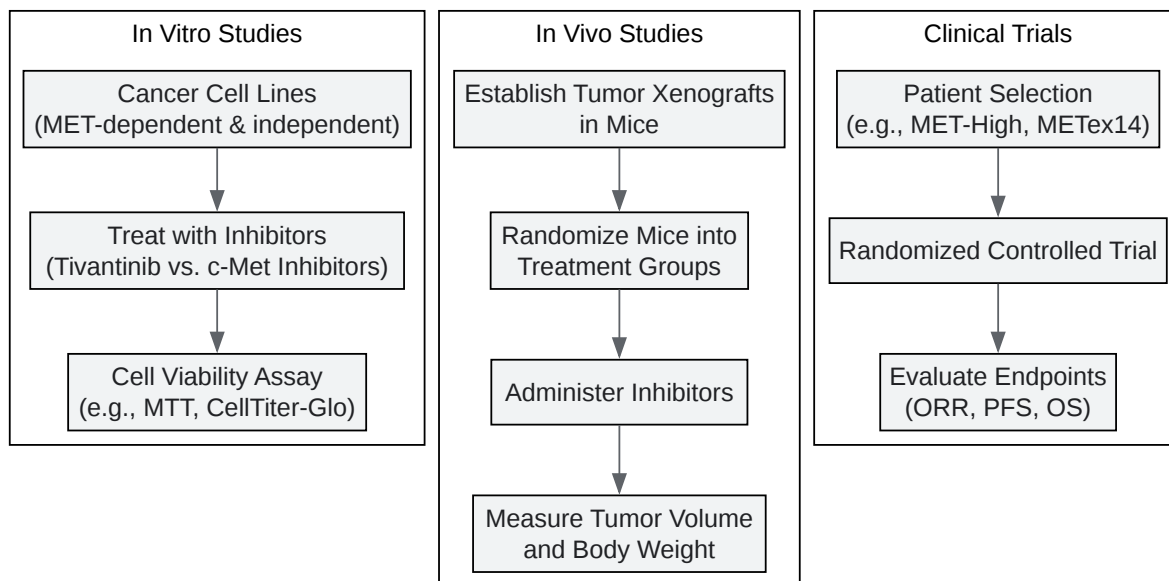
Signaling Pathways and Experimental Workflows

To understand the context of these inhibitors, it is essential to visualize the c-Met signaling pathway and the general workflow of experiments used to evaluate their efficacy.



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Caption: c-Met Signaling Pathway



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Caption: General Experimental Workflow

Detailed Experimental Protocols

Below are representative protocols for key experiments used to evaluate the efficacy of these inhibitors.

This assay is used to assess the in vitro cytotoxic activity of the inhibitors on cancer cell lines.

- **Cell Plating:** Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
 - **Compound Treatment:** Treat the cells with a range of concentrations of the inhibitor (e.g., tivantinib, capmatinib) and a vehicle control. Incubate for a specified period (e.g., 72 hours).
- [\[20\]](#)

- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[20]
- Solubilization: Add a solubilization solution to dissolve the formazan crystals.[20]
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The quantity of formazan is directly proportional to the number of viable cells.[20]

This in vivo model evaluates the anti-tumor activity of the inhibitors in a living organism.

- Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., NSG mice).[21][22]
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 70-300 mm³).[22]
- Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., orally) at a specified dose and schedule.[22]
- Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.[22]
- Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Summary and Conclusion

While tivantinib (AV-299) initially showed promise as a selective c-Met inhibitor, particularly in MET-high tumors, its clinical development has been challenging, with Phase III trials in HCC failing to meet their primary endpoints.[9][23] A key distinguishing feature of tivantinib is its additional mechanism of action as a microtubule inhibitor, which contributes to its cytotoxicity but also complicates its positioning as a purely c-Met targeted therapy.[1][4]

In contrast, other selective c-Met inhibitors like capmatinib and tepotinib have demonstrated robust and durable clinical activity, particularly in NSCLC patients with MET exon 14 skipping

mutations, leading to regulatory approvals.[12][13][15] Crizotinib, another multi-kinase inhibitor with activity against MET, has also shown efficacy in this patient population.[17]

For researchers and drug developers, the comparison highlights the importance of both target selectivity and the identification of predictive biomarkers. While tivantinib's broader mechanism may offer advantages in certain contexts, the focused efficacy and clearer patient selection strategies for inhibitors like capmatinib and tepotinib have so far translated into more successful clinical outcomes in specific, genetically defined cancer patient populations.

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